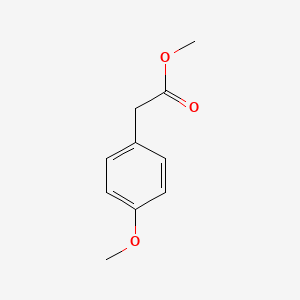

Methyl 4-methoxyphenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYLDVNTWDEAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178473 | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23786-14-3 | |

| Record name | Methyl 4-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCD9T5HQ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-Methoxyphenylacetate for Advanced Research and Development

This guide provides a comprehensive technical overview of methyl 4-methoxyphenylacetate, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific data.

Introduction: The Versatility of a Phenylacetate Ester

This compound, also known as methyl 2-(4-methoxyphenyl)acetate or p-methoxyphenylacetic acid methyl ester, is an aromatic ester with significant utility in organic synthesis. Its structure, featuring a methoxy-substituted benzene ring attached to a methyl acetate group, makes it a valuable precursor for more complex molecular architectures. Its documented affinity for biological targets such as the estrogen receptor further elevates its importance as a scaffold in medicinal chemistry and drug discovery programs.[1] This guide serves to consolidate the essential technical knowledge required for its effective and safe utilization in a laboratory setting.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is paramount for its application in experimental design, from reaction setup to purification and storage. This compound is a colorless to pale yellow liquid under standard conditions.[2][3]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2][4] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| CAS Number | 23786-14-3 | [4] |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Density | 1.135 g/mL at 25 °C | [2][6] |

| Boiling Point | 158 °C at 19 mmHg | [6][7] |

| Flash Point | 36 °C (96.8 °F) - Closed Cup | [1][8] |

| Refractive Index | n20/D 1.516 (lit.) | [6][8] |

| Solubility | Soluble in organic solvents (alcohols, ethers) | [2] |

Part 2: Synthesis and Purification

The most common and straightforward synthesis of this compound is through the Fischer esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid, with methanol. This acid-catalyzed reaction is an equilibrium process where the presence of excess methanol and a dehydrating agent or removal of water drives the reaction toward the ester product.

Causality in Experimental Design:

The choice of a strong acid catalyst (e.g., H₂SO₄) is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate. Post-reaction workup involving a basic wash (e.g., with sodium bicarbonate solution) is essential to neutralize the acid catalyst and remove any unreacted carboxylic acid, facilitating purification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylacetic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acid) and then with brine (to remove residual water).

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Spectroscopic Characterization

Post-synthesis, rigorous characterization is imperative to confirm the identity and purity of the target compound. Spectroscopic methods provide a definitive structural fingerprint.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group on the ring (~3.8 ppm), the methylene protons (~3.6 ppm), the ester methyl protons (~3.7 ppm), and two distinct doublets in the aromatic region (~6.8 and 7.2 ppm) for the para-substituted ring system. |

| ¹³C NMR | Peaks for the two methoxy carbons, the methylene carbon, the ester carbonyl carbon (~172 ppm), and the four distinct aromatic carbons.[9] |

| IR Spectroscopy | A strong C=O stretching band for the ester at ~1740 cm⁻¹, and C-O stretching bands for the ether and ester groups. |

| Mass Spec (EI) | A molecular ion (M⁺) peak at m/z = 180, and a characteristic base peak at m/z = 121 resulting from the loss of the methoxycarbonyl group (•COOCH₃), forming a stable benzyl cation.[5] |

Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.

Part 4: Applications in Research and Drug Development

The utility of this compound extends beyond its role as a simple ester. Its structure serves as a versatile building block for more complex and biologically active molecules.

-

Synthetic Intermediate: It is a documented precursor in the synthesis of flavonoid-type structures, such as 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, which are classes of compounds widely investigated for their pharmacological properties.[6]

-

Medicinal Chemistry Scaffold: Research has indicated that this compound is a natural product with an affinity for the estrogen receptor.[1] This makes it and its derivatives interesting candidates for development as estrogen receptor modulators, which have therapeutic applications in oncology and hormone-related disorders. Its structural similarity to other natural products allows for its use in creating analog libraries for screening against various biological targets.

Diagram: Role in Bioactive Compound Synthesis

Caption: Conceptual pathway from starting material to biological target interaction.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. This compound is classified as a flammable liquid and requires appropriate handling.[5][8][10]

Table 3: GHS Hazard Information

| Classification | Code | Statement |

| Flammable Liquid | H226 | Flammable liquid and vapor[5][10] |

Safe Handling and Storage Protocols:

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[2][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[11]

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11]

Conclusion

This compound is a chemical of significant value to the scientific community. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important intermediate for creating novel molecules. Its potential biological activity further underscores its relevance in modern drug discovery. By understanding and applying the technical information and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

-

methyl 4-methoxyphenyl acetate, 23786-14-3. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Safety Data Sheet this compound. (n.d.). Metascience. Retrieved from [Link]

-

This compound | C10H12O3 | CID 90266. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Methyl 3-hydroxy-4-methoxyphenylacetate | C10H12O4 | CID 10465267. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

methyl (4-methoxyphenyl)acetate - 23786-14-3. (n.d.). ChemSynthesis. Retrieved from [Link]

-

4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

Sources

- 1. Methyl 4-methoxyphenyl acetate | 23786-14-3 | FM71137 [biosynth.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 23786-14-3 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-甲氧基苯乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(23786-14-3) 13C NMR [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sds.metasci.ca [sds.metasci.ca]

A Technical Guide to Methyl 2-(4-methoxyphenyl)acetate: Synthesis, Properties, and Applications

Abstract

Methyl 2-(4-methoxyphenyl)acetate, a key ester derivative of 4-methoxyphenylacetic acid, serves as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and established synthesis protocols. Emphasis is placed on the mechanistic rationale behind the widely used Fischer esterification method, including a detailed, field-tested laboratory procedure. Furthermore, this document explores the compound's applications in medicinal chemistry, particularly as a precursor to bioactive flavonoid structures, and outlines critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature

Methyl 2-(4-methoxyphenyl)acetate is an aromatic ester characterized by a methyl acetate group attached to a 4-methoxyphenyl moiety. Establishing a precise chemical identity is foundational for regulatory compliance, literature searches, and experimental reproducibility. The authoritative IUPAC name for this compound is methyl 2-(4-methoxyphenyl)acetate .[1] It is also commonly referred to in literature and commercial catalogs as Methyl 4-methoxyphenylacetate, 4-Methoxyphenylacetic Acid Methyl Ester, and Methyl 4-methoxybenzeneacetate.[1]

Key identifiers are consolidated below:

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(4-methoxyphenyl)acetate | PubChem[1] |

| CAS Number | 23786-14-3 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | Sigma-Aldrich[2] |

| Canonical SMILES | COC(=O)Cc1ccc(OC)cc1 | PubChem[1] |

| InChIKey | ZQYLDVNTWDEAJI-UHFFFAOYSA-N | PubChem[1] |

| EC Number | 245-886-1 | Sigma-Aldrich[2] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are critical for its purification, identification, and application. Methyl 2-(4-methoxyphenyl)acetate is a colorless to yellow-green liquid at room temperature.[3] It is soluble in common organic solvents such as alcohols, ethers, and esters.[4]

Table of Physicochemical Properties:

| Property | Value | Conditions |

| Appearance | Clear colorless to yellow liquid | Ambient |

| Density | 1.135 g/mL | at 25 °C[4] |

| Boiling Point | 158 °C | at 19 mmHg[3][4] |

| Refractive Index | 1.516 | at 20 °C[3][4] |

| Flash Point | 36 °C (96.8 °F) | Closed cup[2] |

| LogP | 1.7 | Estimated |

Spectroscopic data are essential for structural confirmation. Reference spectra for Methyl 2-(4-methoxyphenyl)acetate are available in public databases, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][5]

Synthesis: The Fischer-Speier Esterification

The most direct and common method for preparing Methyl 2-(4-methoxyphenyl)acetate is the Fischer-Speier esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid, with methanol.[4][6] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available and inexpensive starting materials.

Mechanistic Rationale

The Fischer esterification is a reversible equilibrium-controlled process.[6] To achieve high yields, the equilibrium must be shifted toward the product side, typically by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[6]

The acid catalyst (commonly H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic alcohol (methanol). The subsequent steps involve proton transfers and the elimination of a water molecule to form the stable ester product, regenerating the acid catalyst in the process.[6]

Caption: Mechanism of Fischer-Speier Esterification.

Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure researchers can adapt the procedure with a full understanding of the underlying chemistry.

Materials:

-

4-Methoxyphenylacetic acid

-

Methanol (anhydrous, excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (1.0 eq). Add a significant excess of anhydrous methanol (10-20 eq), which acts as both the reactant and the solvent, driving the reaction equilibrium forward.

-

Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture through the condenser. Causality: The strong acid is the catalyst required to activate the carboxylic acid.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.

-

Quenching and Neutralization: After cooling the mixture to room temperature, remove the bulk of the excess methanol using a rotary evaporator. Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution until effervescence ceases. Causality: The bicarbonate base neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.

-

Aqueous Wash: Wash the organic layer with water, followed by a wash with saturated brine. Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

-

Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent. Causality: This step removes trace amounts of water, which is critical before solvent evaporation to obtain a pure product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. For high-purity applications, the resulting oil can be purified via vacuum distillation.[7][8]

Caption: General workflow for the synthesis of Methyl 2-(4-methoxyphenyl)acetate.

Applications in Research and Drug Development

Methyl 2-(4-methoxyphenyl)acetate is primarily utilized as a building block in multi-step organic syntheses. Its parent acid, 4-methoxyphenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals like the antidepressant Venlafaxine and the cardiovascular drug Gegenin.[9]

A specific, documented application for the methyl ester is its use in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, a compound belonging to the flavonoid family.[10] Flavonoids are extensively studied for their wide range of biological activities, including antioxidant and enzyme-inhibiting properties. In this context, Methyl 2-(4-methoxyphenyl)acetate serves as a key precursor for constructing part of the final bioactive scaffold.

Furthermore, some studies have indicated that Methyl 2-(4-methoxyphenyl)acetate itself has an affinity for the estrogen receptor, suggesting potential for its use as a scaffold in developing estrogen receptor modulators.

Safety, Handling, and Storage

As a flammable liquid, Methyl 2-(4-methoxyphenyl)acetate requires careful handling to prevent ignition.[1][2] All work should be conducted in a well-ventilated chemical fume hood, away from open flames and sparks.[4][11]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash-resistant safety glasses or goggles are mandatory.[11]

-

Hand Protection: Wear suitable chemical-resistant gloves.[11]

-

Skin Protection: A lab coat should be worn. Avoid contact with skin.[4][11]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from sources of ignition.[4]

-

In case of skin contact, flush immediately with plenty of water.[11] If eye contact occurs, rinse cautiously with water for several minutes.[11]

Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.[11]

References

-

Metascience. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

-

Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate. Retrieved from [Link]

-

FAQ-AI. (n.d.). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-4-methoxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title]. Retrieved from [Link]

-

Austin Community College. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methoxyphenylacetic acid ethyl ester - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methoxyphenylacetic acid ethyl ester - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2015). CN104478719A - 4-methoxy methyl acetoacetate preparation method.

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2017). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methoxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2013). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

-

Career Henan Chemical Co. (n.d.). This compound, CasNo.50415-73-1. Retrieved from [Link]

Sources

- 1. This compound | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲氧基苯乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 23786-14-3 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound(23786-14-3) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 23786-14-3 [chemicalbook.com]

- 11. sds.metasci.ca [sds.metasci.ca]

A Comprehensive Spectroscopic Analysis of Methyl 4-methoxyphenylacetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-methoxyphenylacetate, a key organic ester, serves as a versatile building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, characterized by a methoxy-substituted aromatic ring linked to a methyl ester moiety via a methylene bridge, necessitates precise analytical characterization to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a detailed exploration of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the observed signals and the experimental methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular structure of this compound.

Molecular Formula: C₁₀H₁₂O₃[1]

Molecular Weight: 180.20 g/mol [1]

IUPAC Name: methyl 2-(4-methoxyphenyl)acetate[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | d | 2H | Ar-H (ortho to -CH₂COOCH₃) |

| 6.87 | d | 2H | Ar-H (ortho to -OCH₃) |

| 3.78 | s | 3H | -OCH₃ |

| 3.67 | s | 3H | -COOCH₃ |

| 3.58 | s | 2H | -CH₂- |

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The ¹H NMR spectrum displays five distinct signals, consistent with the five unique proton environments in the molecule.

-

Aromatic Protons: The signals at 7.22 ppm and 6.87 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.22 ppm is due to the deshielding effect of the adjacent electron-withdrawing acetyl group, assigning these protons to the positions ortho to the methylene acetate group. Conversely, the upfield shift of the doublet at 6.87 ppm is a result of the electron-donating nature of the methoxy group, assigning these protons to the positions ortho to the methoxy group. The splitting pattern (doublets) arises from the coupling between adjacent aromatic protons.

-

Methoxy and Ester Methyl Protons: The two sharp singlets at 3.78 ppm and 3.67 ppm, each integrating to three protons, correspond to the methyl groups of the methoxy and the methyl ester functionalities, respectively. Their singlet nature indicates the absence of adjacent protons.

-

Methylene Protons: The singlet at 3.58 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) bridge connecting the aromatic ring and the ester group. This signal is a singlet as there are no vicinal protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| 172.1 | C=O (ester) |

| 158.6 | Ar-C (para to -CH₂COOCH₃) |

| 130.2 | Ar-C (ortho to -CH₂COOCH₃) |

| 126.5 | Ar-C (ipso) |

| 114.0 | Ar-C (ortho to -OCH₃) |

| 55.2 | -OCH₃ |

| 52.0 | -COOCH₃ |

| 40.5 | -CH₂- |

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5]

Interpretation:

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

-

Carbonyl Carbon: The signal at 172.1 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.

-

Aromatic Carbons: The four signals in the aromatic region (114.0-158.6 ppm) are consistent with a para-substituted benzene ring. The carbon attached to the electron-donating methoxy group is the most shielded (114.0 ppm), while the carbon bearing the methoxy group is significantly deshielded (158.6 ppm). The ipso-carbon (attached to the methylene acetate group) appears at 126.5 ppm, and the carbons ortho to the methylene acetate group are at 130.2 ppm.

-

Aliphatic Carbons: The signals at 55.2 ppm and 52.0 ppm are assigned to the methoxy and the ester methyl carbons, respectively. The upfield signal at 40.5 ppm corresponds to the methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Medium | C-H stretch (aromatic) |

| 2837 | Medium | C-H stretch (aliphatic) |

| 1738 | Strong | C=O stretch (ester) |

| 1612, 1514 | Strong | C=C stretch (aromatic ring) |

| 1248 | Strong | C-O stretch (ester) |

| 1178 | Strong | C-O-C stretch (ether) |

| 1034 | Strong | =C-O-C stretch (aryl ether) |

| 824 | Strong | C-H out-of-plane bend (p-disubstituted) |

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

-

C-H Stretching: The bands around 2955 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring, while the band at 2837 cm⁻¹ corresponds to the C-H stretching of the aliphatic methylene and methyl groups.

-

Carbonyl Stretching: A very strong and sharp absorption at 1738 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching vibration of the ester functional group.

-

Aromatic C=C Stretching: The strong absorptions at 1612 cm⁻¹ and 1514 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

-

C-O Stretching: The strong bands at 1248 cm⁻¹ and 1178 cm⁻¹ are assigned to the C-O stretching vibrations of the ester and the aryl ether linkages, respectively. The band at 1034 cm⁻¹ is also associated with the aryl ether C-O-C stretching.

-

Out-of-Plane Bending: The strong absorption at 824 cm⁻¹ is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring, providing further evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 85 | [M - COOCH₃]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10 | [C₆H₅]⁺ (Phenyl cation) |

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.

-

Molecular Ion: The peak at m/z 180 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[1]

-

Major Fragmentation: The base peak at m/z 121 is the most abundant fragment and results from the cleavage of the ester group, specifically the loss of a carbomethoxy radical (•COOCH₃). This forms the stable 4-methoxybenzyl cation.

-

Further Fragmentation: The peak at m/z 91 is attributed to the tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group, formed by rearrangement of the 4-methoxybenzyl cation. The smaller peak at m/z 77 corresponds to the phenyl cation, likely formed from the tropylium ion.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet authoritative, protocols for the acquisition of the spectral data presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6][7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the following parameters are typically used: a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 200-240 ppm, a pulse width of 45-60°, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

For detailed guidelines on reporting NMR data, refer to the author guidelines of journals such as The Journal of Organic Chemistry.[8]

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in transmittance or absorbance mode.

For standardized procedures, refer to ASTM E1252 for qualitative analysis.[9][10]

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

-

Electron Ionization (EI) is used with a standard electron energy of 70 eV.

Data Acquisition:

-

The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identification of the compound can be further confirmed by comparing the acquired spectrum to a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[11][12]

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a self-validating system for the structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This in-depth guide serves as an authoritative resource for scientists, enabling confident identification and utilization of this important chemical intermediate in their research and development endeavors.

References

-

ASTM E1252-98(2018), Standard Practice for General Techniques for Qualitative Infrared Analysis, ASTM International, West Conshohocken, PA, 2018,

-

The Journal of Organic Chemistry, Author Guidelines, [Link]

-

ASTM E168-16, Standard Practices for General Techniques of Infrared Quantitative Analysis, ASTM International, West Conshohocken, PA, 2016,

-

Georgia Institute of Technology, Small molecule NMR sample preparation, [Link]

-

Intertek, Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252, [Link]

-

PubChem, this compound, [Link]

-

Organomation, NMR Sample Preparation: The Complete Guide, [Link]

-

Spectral Database for Organic Compounds (SDBS), [Link]

-

Bioregistry, Spectral Database for Organic Compounds, [Link]

-

re3data.org, Spectral Database for Organic Compounds, [Link]

-

YouTube, PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc, [Link]

-

Iowa State University, NMR Sample Preparation, [Link]

-

Human Metabolome Database, 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072), [Link]

-

Jordi Labs, NIST/EPA/NIH Mass Spectral Library Compound Scoring, [Link]

-

University of Wyoming, NMR Basic Operation - Bruker NMR Spectrometer, [Link]

-

ASTM International, ASTM D7418-07 - Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR), [Link]

-

ResearchGate, Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones, [Link]

-

National Institutes of Health, NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis, [Link]

-

AIST, Spectral Database for Organic Compounds,SDBS, [Link]

-

Scribd, Analyse this compound, [Link]

-

PubMed, Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters, [Link]

-

LCGC International, Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS, [Link]

-

Semantic Scholar, Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones, [Link]

-

Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts, [Link]

-

National Institute of Standards and Technology, NIST Mass Spectrometry Data Center, [Link]

-

Chemistry LibreTexts, Fragmentation Patterns in Mass Spectra, [Link]

-

Agilent, Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11, [Link]

-

Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns, [Link]

-

PubChem, Ethyl 4-methoxyphenylacetate, [Link]

-

The Good Scents Company, methyl 4-methoxyphenyl acetate, [Link]

-

SpectraBase, Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]benzoate - Optional[13C NMR], [Link]

-

NIST WebBook, Benzene, 1-methoxy-4-methyl-, [Link]

-

ResearchGate, Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl., [Link]

-

PubChem, 4-Methylcatecholdimethylacetate, [Link]

Sources

- 1. This compound | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. This compound(23786-14-3) 13C NMR spectrum [chemicalbook.com]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. organomation.com [organomation.com]

- 8. rsc.org [rsc.org]

- 9. infinitalab.com [infinitalab.com]

- 10. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 11. jordilabs.com [jordilabs.com]

- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

A-1-1. An In-depth Technical Guide to the Synthesis of Methyl 4-methoxyphenylacetate from p-hydroxyphenylacetic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthesis of methyl 4-methoxyphenylacetate, a valuable compound in the fragrance and pharmaceutical industries. The synthesis commences with the readily available starting material, p-hydroxyphenylacetic acid. The core of this guide is a detailed exploration of the strategic decision-making process, the underlying reaction mechanisms, and meticulously outlined experimental protocols. The synthesis involves an initial Williamson ether synthesis to methylate the phenolic hydroxyl group, followed by a Fischer esterification to convert the carboxylic acid moiety to its corresponding methyl ester. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested methodologies.

Part 1: Strategic Considerations in Synthetic Design

The starting material, p-hydroxyphenylacetic acid, is a bifunctional molecule containing both a phenolic hydroxyl group and a carboxylic acid group. A successful synthesis of the target molecule, this compound, requires the selective modification of both functional groups. The phenolic hydroxyl must be converted to a methoxy ether, and the carboxylic acid must be transformed into a methyl ester.

The chosen synthetic pathway prioritizes the etherification of the phenolic hydroxyl group first, followed by the esterification of the carboxylic acid. This sequence is strategically advantageous for several reasons:

-

Reactivity and Selectivity: The phenolic proton is more acidic than the carboxylic acid proton. In the presence of a suitable base, the phenolic hydroxyl group is preferentially deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile, ideal for the subsequent Williamson ether synthesis.

-

Protection of the Carboxylic Acid: By converting the phenolic hydroxyl to an ether in the first step, the carboxylic acid group remains intact for the subsequent esterification. This avoids the need for protecting group chemistry, which would add steps and reduce the overall efficiency of the synthesis.

-

Compatibility of Reaction Conditions: The conditions for Williamson ether synthesis (typically a base and an alkyl halide in a polar a-protic solvent) are compatible with the carboxylic acid functionality. Conversely, the acidic conditions of the subsequent Fischer esterification are well-suited for the ether-containing intermediate.

Overall Synthetic Workflow

The two-step synthesis can be visualized as follows:

Caption: Overall two-step synthetic strategy.

Part 2: Step-by-Step Execution & Mechanistic Insight

Module 2.1: Williamson Ether Synthesis of 4-Methoxyphenylacetic Acid

The first step in the synthesis is the methylation of the phenolic hydroxyl group of p-hydroxyphenylacetic acid via the Williamson ether synthesis. This classic reaction proceeds through an SN2 mechanism and is highly effective for forming ethers.[1][2]

Principle & Mechanism

The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent in a concerted SN2 fashion, displacing the leaving group and forming the desired ether.[1][2][3]

Caption: Mechanism of the Williamson Ether Synthesis.

Reagent Selection Rationale

-

Starting Material: p-Hydroxyphenylacetic acid is a readily available and relatively inexpensive bifunctional building block.[4][5][6]

-

Base: Potassium carbonate (K2CO3) is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid. It is also easier and safer to handle than stronger bases like sodium hydride.

-

Methylating Agent: Dimethyl sulfate ((CH3)2SO4) is a highly efficient and reactive methylating agent.[7] It is preferred over methyl iodide for its lower cost and higher boiling point, which allows for reactions at elevated temperatures. However, it is extremely toxic and must be handled with extreme caution.[8][9][10][11]

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

Detailed Experimental Protocol

-

To a solution of p-hydroxyphenylacetic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously and add dimethyl sulfate (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxyphenylacetic acid. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| p-Hydroxyphenylacetic acid | 152.15 | 1.0 | e.g., 15.2 g |

| Potassium Carbonate | 138.21 | 2.5 | e.g., 34.5 g |

| Dimethyl Sulfate | 126.13 | 1.1 | e.g., 13.9 g (10.4 mL) |

| Acetone | - | - | e.g., 200 mL |

Module 2.2: Fischer Esterification to this compound

The second step is the conversion of the intermediate, 4-methoxyphenylacetic acid, to the final product, this compound, via a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12][13][14][15][16]

Principle & Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[12][14][15]

Caption: Mechanism of the Fischer Esterification.

Reagent Selection Rationale

-

Alcohol/Solvent: Methanol serves as both the reactant and the solvent. Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[12][14]

-

Catalyst: Concentrated sulfuric acid is a strong acid catalyst that is effective in protonating the carboxylic acid and is also a dehydrating agent, which further helps to shift the equilibrium towards the products.[17][18][19][20][21]

Detailed Experimental Protocol

-

Dissolve the crude 4-methoxyphenylacetic acid (1.0 eq) from the previous step in an excess of methanol.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) with stirring.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 4-Methoxyphenylacetic Acid | 166.17 | 1.0 |

| Methanol | 32.04 | Excess |

| Conc. Sulfuric Acid | 98.08 | ~0.1 |

Part 3: Purification and Characterization

The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

-

Expected Yield: 80-90% over two steps.

-

Physical Properties:

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals include a singlet for the ester methyl group, a singlet for the methoxy group, a singlet for the methylene protons, and signals for the aromatic protons.

-

¹³C NMR: Expected signals for the ester carbonyl, aromatic carbons, methoxy carbon, methylene carbon, and the ester methyl carbon.[24]

-

IR Spectroscopy: Characteristic absorptions for the C=O stretch of the ester and C-O stretches.[25][26]

-

Part 4: Safety and Handling

-

Dimethyl Sulfate: This reagent is extremely toxic, carcinogenic, and corrosive.[8][9][10][11] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Any contact with skin should be immediately washed with soap and water.

-

Concentrated Sulfuric Acid: This is a highly corrosive substance that can cause severe burns.[17][18][19][20][21] It should be handled with extreme care, and appropriate PPE must be worn. When diluting, always add the acid to water, never the other way around.[18]

-

p-Hydroxyphenylacetic acid: May cause skin and eye irritation.[4][5]

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The described two-step synthesis of this compound from p-hydroxyphenylacetic acid is a reliable and high-yielding procedure. The strategic choice of a Williamson ether synthesis followed by a Fischer esterification provides an efficient route to the target molecule. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this valuable compound for further applications.

References

-

VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. Retrieved from [Link]

-

IChemE. Hazards of sulphuric acid. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023, September 19). Dimethyl sulfate,2537E-3 - Safety Data Sheet. Retrieved from [Link]

-

GOV.UK. (2024, November 11). Sulphuric acid: general information. Retrieved from [Link]

-

International Chemical Safety Cards (ICSC). ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%). Retrieved from [Link]

-

CPAchem. Safety data sheet - Dimethyl sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90266, this compound. Retrieved from [Link]

-

ChemBK. This compound. Retrieved from [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 127, Hydroxyphenylacetic acid. Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10465267, Methyl 3-hydroxy-4-methoxyphenylacetate. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. Fischer Esterification. Retrieved from [Link]

-

ResearchGate. ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. athabascau.ca [athabascau.ca]

- 17. ehs.com [ehs.com]

- 18. icheme.org [icheme.org]

- 19. gov.uk [gov.uk]

- 20. CCOHS: Sulfuric Acid [ccohs.ca]

- 21. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]

- 22. chembk.com [chembk.com]

- 23. This compound | 23786-14-3 [chemicalbook.com]

- 24. This compound(23786-14-3) 13C NMR spectrum [chemicalbook.com]

- 25. This compound | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Methyl 3-hydroxy-4-methoxyphenylacetate | C10H12O4 | CID 10465267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Chemical Intermediate

An In-Depth Technical Guide to Methyl 4-methoxyphenylacetate: Commercial Availability, Analysis, and Application

This compound, also known by its CAS Number 23786-14-3, is an aromatic ester that serves as a critical building block and intermediate in various fields of chemical research and development.[1][2] Its structure, featuring a methoxy-substituted benzene ring coupled to a methyl ester moiety, imparts unique reactivity and physical properties, making it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on its commercial availability, synthesis, quality control, and safe handling.

The compound is structurally similar to natural products and has been investigated for its potential as an estrogen receptor modulator.[4] Its primary utility, however, lies in its role as a versatile synthon. For instance, it has been successfully used in the synthesis of complex heterocyclic structures like 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one.[3] Understanding the commercial landscape and technical specifications of this reagent is paramount for ensuring the reliability and reproducibility of such synthetic endeavors.

Physicochemical Properties and Key Identifiers

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental design. The compound is a colorless to pale yellow liquid under standard conditions.[5]

| Property | Value | Reference |

| CAS Number | 23786-14-3 | [1][6] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][6] |

| Molecular Weight | 180.20 g/mol | [1][2][6] |

| IUPAC Name | methyl 2-(4-methoxyphenyl)acetate | [2] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 158 °C at 19 mmHg | [7] |

| Density | ~1.135 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.513 - 1.518 | [5][7] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [6] |

| EC Number | 245-886-1 | [2][6] |

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, catering to various scales from research and development to bulk manufacturing. Purity is a critical parameter, with most suppliers offering grades of 97% or higher, as determined by Gas Chromatography (GC).[5][7][8] When procuring this material, researchers should consider the required purity for their specific application and request a lot-specific Certificate of Analysis (CoA) to verify its identity and quality.

| Supplier | Available Purity/Grades | Notes |

| Sigma-Aldrich (Merck) | 97% | A leading supplier for research and production quantities.[6] |

| Thermo Scientific Chemicals | 97+% | Formerly part of the Alfa Aesar portfolio, available in various pack sizes.[5][8][9] |

| Santa Cruz Biotechnology | Research Grade | Offered as a biochemical for proteomics and other research uses.[1] |

| BOC Sciences | Research & Bulk Quantities | Provides a range of services including custom synthesis and GMP products.[10] |

| TCI America | Research Grade | A global manufacturer of specialty organic chemicals.[10] |

| Biosynth | Research Grade | For pharmaceutical testing and research purposes only.[4] |

For drug development applications progressing towards clinical trials, sourcing from a supplier compliant with Good Manufacturing Practices (GMP) is essential to ensure regulatory acceptance.

Synthesis and Manufacturing Overview

The most common laboratory and industrial synthesis of this compound involves the Fischer esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess methanol, which serves as both a reactant and the solvent.

A generalized workflow for this synthesis is outlined below:

Caption: Generalized workflow for the synthesis of this compound.

Alternative methods, such as methylation of 4-hydroxyphenylacetic acid derivatives using reagents like dimethyl sulfate, have also been described in patent literature, offering different routes that may be advantageous depending on the starting material availability and desired scale.[11]

Applications in Research and Drug Development

The utility of this compound is primarily as a versatile intermediate. Its ester and aromatic ring functionalities allow for a wide range of chemical transformations.

-

Building Block for Heterocycles: As previously mentioned, it is a documented precursor for complex benzopyranones, which are privileged structures in medicinal chemistry.[3]

-

Pharmaceutical Synthesis: The core structure is present in various biologically active molecules. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing multiple avenues for further elaboration in a synthetic scheme.

-

Estrogen Receptor Modulation: Research indicates that the compound itself has an affinity for the estrogen receptor, suggesting its potential use as a scaffold or starting point for developing novel selective estrogen receptor modulators (SERMs).[4]

Quality Control and Analytical Protocols

Verifying the identity, purity, and integrity of this compound is a non-negotiable step in any research or development workflow. A multi-technique approach is recommended for comprehensive characterization.

Caption: Recommended analytical workflow for quality control assessment.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a standard method for determining the purity and confirming the identity of this compound.[12]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a standard GC-MS system with an electron ionization (EI) source.

-

GC Column: An Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column is suitable.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

Temperature Program:

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40-400.

-

-

Data Analysis: The identity is confirmed by matching the resulting mass spectrum with a reference library. Purity is calculated based on the relative peak area of the main component.

| Technique | Expected Result |

| ¹H NMR | Characteristic peaks for methoxy groups (~3.7-3.8 ppm), methylene group (~3.6 ppm), and aromatic protons (~6.8-7.2 ppm). |

| ¹³C NMR | Signals corresponding to the carbonyl carbon (~172 ppm), aromatic carbons, and methoxy/methyl carbons.[13] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 180, with a characteristic fragment ion at m/z 121.[2] |

| FTIR | Strong carbonyl (C=O) stretch around 1735 cm⁻¹. |

Safety, Handling, and Storage

This compound is classified as a flammable liquid and requires careful handling to avoid risks.[6][14] Adherence to safety protocols is mandatory.

GHS Hazard Information: [2][6]

-

Pictogram: GHS02 (Flame)

-

Signal Word: Warning

-

Hazard Statement: H226 (Flammable liquid and vapor)

| Precautionary Measure | Protocol | Reference |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [15][16] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [6][15][16] |

| Handling | Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge. | [14][15] |

| Storage | Store in a cool, well-ventilated place. Keep the container tightly closed. | [15][16] |

| First Aid (Eyes) | Immediately flush eyes with running water for at least 15 minutes. Seek medical attention. | [15] |

| First Aid (Skin) | Immediately flush skin with plenty of water while removing contaminated clothing. | [15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [15] |

Conclusion

This compound is a commercially accessible and synthetically valuable chemical intermediate. Its straightforward procurement from numerous suppliers and well-defined physicochemical properties make it a reliable component in research and drug development pipelines. For scientists and researchers, a thorough understanding of its synthesis, analytical characterization, and safe handling procedures is fundamental to leveraging its full potential. The adoption of rigorous quality control protocols, as outlined in this guide, ensures the integrity of experimental outcomes and supports the successful advancement of complex synthetic projects.

References

- meta-sci. (n.d.). Safety Data Sheet this compound.

- ChemBK. (2024, April 9). This compound.

- Sigma-Aldrich. (n.d.). This compound 97 23786-14-3.

- Biosynth. (n.d.). Methyl 4-methoxyphenyl acetate | 23786-14-3 | FM71137.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 23786-14-3 | SCBT.

- Matrix Fine Chemicals. (n.d.). (4-METHOXYPHENYL)METHYL ACETATE | CAS 104-21-2.

- HIMEDIA. (2013, May 2). Material Safety Data Sheet.

- Thermo Scientific Chemicals. (n.d.). This compound, 97+% 100 g.

- Thermo Scientific Chemicals. (n.d.). This compound, 97+% 25 g.

- Sigma-Aldrich. (n.d.). This compound 97 23786-14-3 Application.

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - this compound.

- ChemicalBook. (2025, September 25). This compound | 23786-14-3.

- BOC Sciences. (n.d.). CAS 104-21-2 4-Methoxybenzyl Acetate - Building Block.

- Fisher Scientific. (n.d.). This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals.

- PubChem - NIH. (n.d.). This compound | C10H12O3 | CID 90266.

- Benchchem. (n.d.). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards.

- Wikipedia. (2024, September 23). Anisyl acetate.

- LookChem. (n.d.). Cas 104-21-2, Anisyl acetate.

- PrepChem.com. (n.d.). Synthesis of methyl α-methyl-p-methoxyphenylacetate.

- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

- ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.

- The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate, 23786-14-3.

- MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.

- ChemicalBook. (n.d.). This compound(23786-14-3) 13C NMR spectrum.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 23786-14-3 [chemicalbook.com]

- 4. Methyl 4-methoxyphenyl acetate | 23786-14-3 | FM71137 [biosynth.com]

- 5. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound 97 23786-14-3 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. methyl 4-methoxyphenyl acetate, 23786-14-3 [thegoodscentscompany.com]

- 11. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound(23786-14-3) 13C NMR spectrum [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. sds.metasci.ca [sds.metasci.ca]

- 16. himediadownloads.com [himediadownloads.com]

The Natural Occurrence, Biosynthesis, and Ecological Significance of Methyl 4-methoxyphenylacetate: A Technical Guide for Researchers

Introduction

Methyl 4-methoxyphenylacetate is an aromatic ester that has garnered interest in various scientific disciplines due to its presence in nature and its potential biological activities. This guide provides a comprehensive technical overview of its natural sources, biosynthetic pathways, analytical methodologies, and ecological roles, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties of this compound

-

IUPAC Name: methyl 2-(4-methoxyphenyl)acetate[1]

-

Synonyms: Methyl 4-methoxybenzeneacetate, (4-Methoxyphenyl)acetic acid methyl ester, p-Methoxyphenylacetic acid methyl ester[1][2]

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

-

Solubility: Soluble in organic solvents like alcohols, ethers, and esters[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 158 °C at 19 mmHg | [6] |

| Density | 1.135 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.516 | [4] |

Overview of its Significance and Applications

While some sources indicate that this compound is not intended for use in fragrances or flavors[3], its natural occurrence and inherent aromatic properties suggest potential applications in various fields. It serves as an intermediate in the synthesis of more complex molecules, such as 7,8-dihydroxy-2-(4'-hydroxybenzyl)-4H-1-benzopyran-4-one[6]. Its structural similarity to certain bioactive compounds also hints at its potential in drug discovery and development.

Natural Occurrence of this compound

Contrary to some database entries suggesting it is not found in nature[3], scientific literature has confirmed the presence of this compound in the fungal kingdom. Its precursor, 4-methoxyphenylacetic acid, has been identified in a broader range of organisms, including other fungi and plants.

Fungal Sources

The most well-documented natural source of this compound is the wood-rotting fungus Gloeophyllum odoratum. This fungus is known for its strong anise-like odor, to which this compound likely contributes.

Fruiting bodies of Gloeophyllum odoratum produce a variety of volatile organic compounds, with this compound being a notable constituent. The characteristic scent of this fungus is largely attributed to its profile of aromatic esters.

The precursor, 4-methoxyphenylacetic acid, has been reported in Aspergillus niger[2]. While the direct methylation to form the ester in this species is not explicitly documented in the initial findings, the presence of the precursor acid suggests that other fungi may also have the capability to synthesize this compound. Further research into the metabolomes of various fungal species is warranted.

Plant Sources

While direct evidence for the presence of this compound in plants is limited in the initial search, its precursor, 4-methoxyphenylacetic acid, has been identified in Sargentodoxa cuneata[2]. This opens the possibility that the ester form may also be present, perhaps as a minor component or in specific tissues or developmental stages.

Other Natural Sources

A variety of phenolic compounds, including cinnamic acid derivatives which are precursors in the biosynthesis of this compound, have been identified in propolis[7]. While the ester itself was not listed in the initial search results for propolis, the presence of related compounds makes it a potential, albeit unconfirmed, source.

Tabulated Summary of Natural Sources

Table 2: Confirmed and Potential Natural Sources of this compound and its Precursor

| Organism | Compound | Confirmation Status | Reference |

| Gloeophyllum odoratum | This compound | Confirmed | |

| Aspergillus niger | 4-Methoxyphenylacetic acid | Confirmed | [2] |

| Sargentodoxa cuneata | 4-Methoxyphenylacetic acid | Confirmed | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in fungi is believed to proceed through the phenylpropanoid pathway, a well-established metabolic route for the production of a wide array of secondary metabolites from the amino acid L-phenylalanine.

The Phenylpropanoid Pathway in Fungi: A General Overview

The phenylpropanoid pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid[8][9]. This pathway is not exclusive to plants; PAL and subsequent enzymes of this pathway have been identified in various fungi[8][9]. These enzymes are responsible for synthesizing a variety of phenolic compounds that play roles in fungal development, defense, and interaction with the environment.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound likely involves a series of enzymatic reactions starting from L-phenylalanine.

The pathway commences with the conversion of L-phenylalanine to trans-cinnamic acid, catalyzed by PAL[8][9]. This is a critical entry point into the phenylpropanoid metabolism in both plants and some fungi.

Following the formation of trans-cinnamic acid, a series of hydroxylation, methylation, and side-chain modification reactions are hypothesized to occur to yield 4-methoxyphenylacetic acid. These steps are likely catalyzed by a suite of enzymes including cytochrome P450 monooxygenases, O-methyltransferases, and enzymes for chain shortening.

The final step in the biosynthesis is the esterification of the carboxyl group of 4-methoxyphenylacetic acid with a methyl group. This reaction is catalyzed by a methyltransferase, likely utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. Fungal genomes are known to contain a wide variety of methyltransferases involved in secondary metabolism[10][11].

Visualization of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Methodologies for Isolation and Analysis

The detection and quantification of this compound from natural sources require specific extraction and analytical techniques, tailored to its volatility and chemical properties.

Extraction of this compound from Fungal Cultures

For a comprehensive analysis of all secondary metabolites, including less volatile ones, solvent extraction is employed.

-

Principle: This method relies on the partitioning of the target analyte between the fungal matrix (mycelium or culture medium) and a solvent of appropriate polarity.

-

Common Solvents: Ethyl acetate, methanol, and dichloromethane are frequently used, either individually or in combination, to extract a broad range of fungal secondary metabolites[12][13].

-

General Procedure:

-

The fungal culture (liquid or solid) is separated from the mycelium.

-

The mycelium can be extracted separately, often after drying and grinding to increase surface area.

-

The culture filtrate can be extracted with an immiscible organic solvent like ethyl acetate.

-

The solvent is then evaporated to yield a crude extract containing the secondary metabolites.

-

For the analysis of volatile compounds like this compound, HS-SPME is a sensitive and solvent-free technique.

-